molecular formula C22H21BrN2O2 B4264596 6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline

6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline

Cat. No. B4264596
M. Wt: 425.3 g/mol
InChI Key: ODICKYPJIFAVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as EBPQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in scientific research due to its potential therapeutic applications and unique chemical properties. In

Scientific Research Applications

6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer and lung cancer. 6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been explored for its anti-inflammatory and anti-microbial properties, as well as its ability to inhibit the growth of bacteria and fungi.

Mechanism of Action

The exact mechanism of action of 6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. 6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile, making it a safe compound to use in research. However, one limitation is that 6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is a synthetic compound, which may limit its application in certain research fields.

Future Directions

There are several future directions for research on 6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine the optimal dosage and administration route for 6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in cancer treatment. Additionally, 6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline's anti-inflammatory and anti-microbial properties make it a promising candidate for the development of new drugs in these fields. Finally, further studies are needed to explore the potential of 6-bromo-2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in other areas of scientific research.

properties

IUPAC Name

[6-bromo-2-(4-ethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c1-2-27-17-8-5-15(6-9-17)21-14-19(22(26)25-11-3-4-12-25)18-13-16(23)7-10-20(18)24-21/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODICKYPJIFAVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Bromo-2-(4-ethoxyphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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